molecular formula C10H20O3 B14344445 6-Pentyloxane-2,5-diol CAS No. 92413-95-1

6-Pentyloxane-2,5-diol

Cat. No.: B14344445
CAS No.: 92413-95-1
M. Wt: 188.26 g/mol
InChI Key: HLDRIBGVOXBOKI-UHFFFAOYSA-N
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Description

6-Pentyloxane-2,5-diol is a cyclic ether derivative featuring a six-membered oxane ring with hydroxyl (-OH) groups at positions 2 and 5 and a pentyl (-C₅H₁₁) substituent at position 5. Its structure combines the hydrophilic nature of diols with the hydrophobic influence of the pentyl chain, making it a compound of interest in pharmaceutical and chemical research.

Properties

CAS No.

92413-95-1

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

6-pentyloxane-2,5-diol

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h8-12H,2-7H2,1H3

InChI Key

HLDRIBGVOXBOKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(CCC(O1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Pentyloxane-2,5-diol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation or epoxide hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Pentyloxane-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

6-Pentyloxane-2,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Pentyloxane-2,5-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural and functional differences between 6-Pentyloxane-2,5-diol and related compounds:

Compound Name Molecular Formula Key Functional Groups Ring Structure Substituents Applications/Findings
This compound C₁₀H₂₀O₃ Diol, ether Oxane (6-membered) Pentyl at C6 Hypothesized: Solubility modulator, drug delivery
Pentane-1,5-diol C₅H₁₂O₂ Linear diol None Terminal -OH groups Percutaneous absorption enhancer (5% efficacy)
1,4-Dithiane-2,5-diol C₄H₈O₂S₂ Diol, thioether Dithiane (6-membered) -OH at C2 and C5 Tested in coal biodesulfurization
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol C₁₅H₁₄O₃ Diol, methoxy, aromatic Phenanthrene core Methoxy at C2, diol at C4/C5 High affinity (-9.1 kcal/mol) for EGFR inhibition

Key Observations:

  • Cyclic vs. Linear Diols : this compound’s oxane ring enhances rigidity and may improve stability compared to linear diols like pentane-1,5-diol, which is used to enhance skin penetration of terbinafine .
  • Sulfur vs. Oxygen Rings : 1,4-Dithiane-2,5-diol replaces oxygen with sulfur in the ring, altering electronic properties and reactivity. This compound’s sulfur atoms are critical in biodesulfurization processes .
  • Aromatic Diols: 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol exhibits strong binding to EGFR and SRC targets due to its planar aromatic structure, a feature absent in non-aromatic diols .

Physicochemical and Pharmacokinetic Properties

Property This compound (Theoretical) Pentane-1,5-diol 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
Molecular Weight (g/mol) 188.27 104.15 242.27
LogP (Lipophilicity) ~1.5 (estimated) -0.34 ~2.8 (predicted)
Solubility Moderate in polar solvents Highly water-miscible Low aqueous solubility
Bioactivity Unknown Enhances drug absorption EGFR/SRC inhibition

Analysis:

  • Drug Delivery Potential: While pentane-1,5-diol enhances terbinafine absorption via skin , this compound’s cyclic structure could offer controlled release in topical formulations.

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